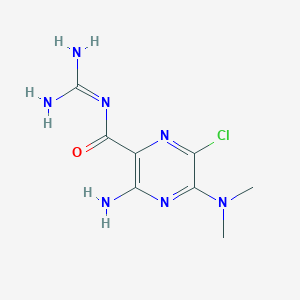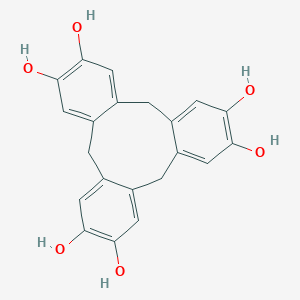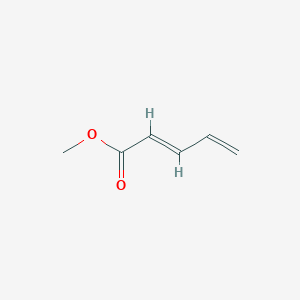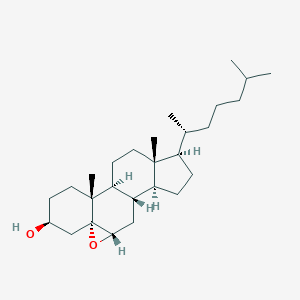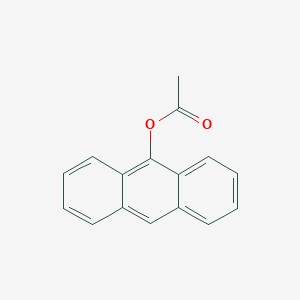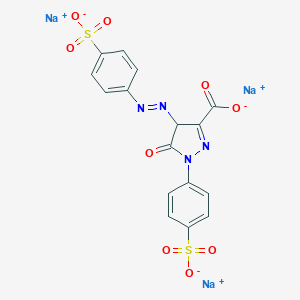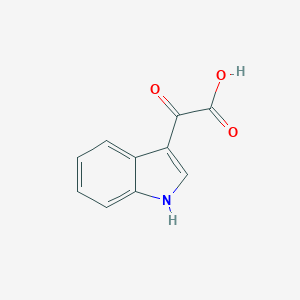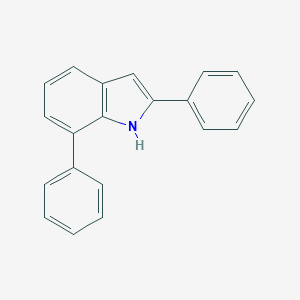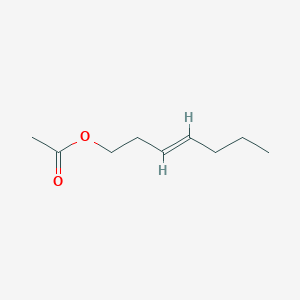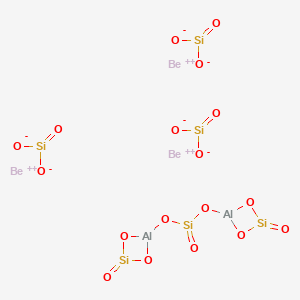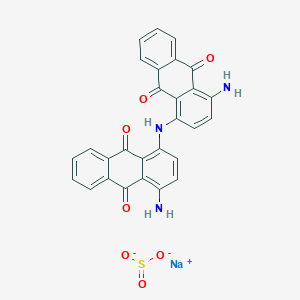![molecular formula C10H11NO B075218 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS No. 1127-74-8](/img/structure/B75218.png)
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
概述
描述
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives has been explored through various methods. A notable approach involves the silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the formation of the tetrahydro-benzo[b]azepin-2-one ring system, which is a structurally related compound (Pauvert, Dupont, & Guingant, 2002). Another method includes the condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine, further supported by X-ray crystallography (Ihnatenko, Jones, & Kunick, 2021).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives can be elucidated through techniques such as X-ray diffraction. This analysis provides insights into the crystalline structures and conformation of these compounds. For example, the synthesis and X-ray diffraction data of various derivatives revealed their crystallization in different systems and the refinement of unit-cell parameters, demonstrating the versatility and structural diversity within this class of compounds (Macías et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives encompasses a range of transformations. These include reactions to introduce various functional groups, demonstrating the scaffold's versatility for further derivatization. A novel class of derivatives has been synthesized and evaluated as inhibitors, highlighting the potential pharmacological applications of these compounds (Annedi et al., 2012).
科学研究应用
Medicinal Chemistry
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is used in the synthesis of various compounds with potential medicinal applications .
Application
One specific application is the synthesis of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . This compound was prepared by a condensation reaction from 3,4-dihydro-1H-benzo[b]azepin-2,5-dione and O-methylhydroxylamine .
Method of Application
The starting material 3,4-dihydro-1H-benzo[b]azepin-2,5-dione was refluxed with O-methylhydroxylamine and pyridine in ethanol. After precipitation, washing, and drying, the desired oxime ether was obtained in good yield .
Results
The configuration at the C=N double bond was determined by X-ray crystallography . This compound is a part of the paullone compound family, which are used as biochemical tools to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 . Recent studies have shown that paullone-derived compounds also exhibit antiparasitic properties .
Synthesis of Heterocycles
This compound is used in the synthesis of a wide range of heterocycles, including 1,2,3,4-tetrahydroquinolines, dihydroquinolinones, and 2,3,4,5-tetrahydro-1H-benzo[b]azepines .
Application
The heterocyclization of aminoalcohols is catalyzed by manganese pincer complexes . The desired heterocycles were obtained in good to excellent yields .
Method of Application
The reaction is performed under mild reaction conditions using air and moisture stable manganese catalysts .
Results
Many heterocyclic scaffolds are considered as privileged structures and are the core fragment of a large number of drugs . Therefore, heterocycles play a central role in modern drug design .
Synthesis of Tolvaptan
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Synthesis of Benazepril Hydrochloride
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, is an intermediate in the synthesis of Benazepril Hydrochloride , a first-line antihypertensive drug recommended by the WHO .
Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
This compound is used in the synthesis of a wide range of heterocycles, including 1,2,3-triazole-fused pyrazines and pyridazines .
Application
Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Method of Application
The reaction is performed under mild reaction conditions using air and moisture stable manganese catalysts .
Results
These heterocycles have found applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans .
Application
The synthesis of 2-amino-4H-benzo[b]pyran derivatives is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Method of Application
The reaction is performed using an ecofriendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst .
Results
The desired products were obtained in excellent yields and high purity . These compounds have shown GABA A allosteric modulating activity , have been incorporated into polymers for use in solar cells , and have demonstrated BACE-1 inhibition .
属性
IUPAC Name |
1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRKBYFBKLDCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303976 | |
| Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
CAS RN |
1127-74-8 | |
| Record name | 1127-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

